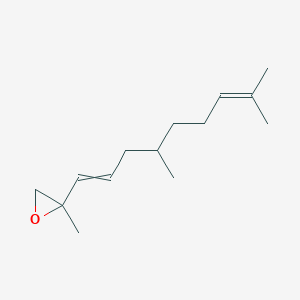
2-(4,8-Dimethylnona-1,7-dien-1-YL)-2-methyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,8-Dimethylnona-1,7-dien-1-YL)-2-methyloxirane is an organic compound with a complex structure that includes both an oxirane (epoxide) ring and a nonadiene chain with methyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,8-Dimethylnona-1,7-dien-1-YL)-2-methyloxirane typically involves multiple steps, starting from simpler organic molecules. One common approach is the epoxidation of a suitable diene precursor. The reaction conditions often include the use of peracids or other oxidizing agents to introduce the oxirane ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to maximize yield and purity. These methods often include the use of catalysts and controlled reaction environments to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4,8-Dimethylnona-1,7-dien-1-YL)-2-methyloxirane can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxirane ring or the diene chain.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peracids for epoxidation, reducing agents such as hydrogen or metal hydrides for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diols or other oxygenated products, while reduction can lead to alkanes or alkenes.
Applications De Recherche Scientifique
2-(4,8-Dimethylnona-1,7-dien-1-YL)-2-methyloxirane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study for its potential biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4,8-Dimethylnona-1,7-dien-1-YL)-2-methyloxirane involves its interaction with molecular targets through its oxirane ring and diene chain. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, while the diene chain can participate in various chemical reactions. These interactions can affect biological pathways and processes, making the compound of interest for therapeutic research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4,8-Dimethylnona-1,7-dien-1-yl)-4-(propan-2-yl)benzene
- (R,E)-benzyl(4,8-dimethylnona-1,7-dien-1-yl)dimethylsilane
Uniqueness
2-(4,8-Dimethylnona-1,7-dien-1-YL)-2-methyloxirane is unique due to its combination of an oxirane ring and a nonadiene chain with methyl substituents. This structure imparts distinct chemical properties and reactivity, setting it apart from similar compounds.
Propriétés
Numéro CAS |
58689-18-2 |
|---|---|
Formule moléculaire |
C14H24O |
Poids moléculaire |
208.34 g/mol |
Nom IUPAC |
2-(4,8-dimethylnona-1,7-dienyl)-2-methyloxirane |
InChI |
InChI=1S/C14H24O/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15-14/h6-7,10,13H,5,8-9,11H2,1-4H3 |
Clé InChI |
HUXJEZAZOPEXCT-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC=C(C)C)CC=CC1(CO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



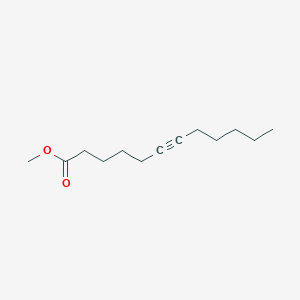
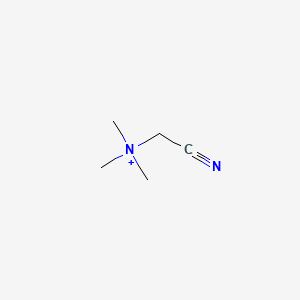
![6-[({2-[(E)-Benzylideneamino]ethyl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14607609.png)
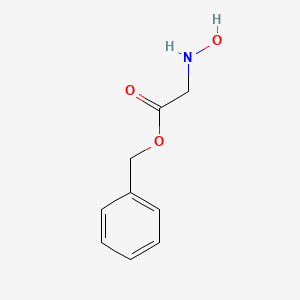
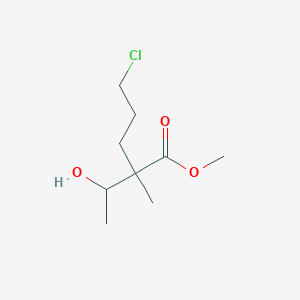
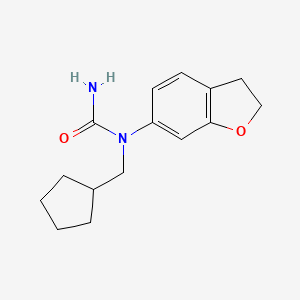
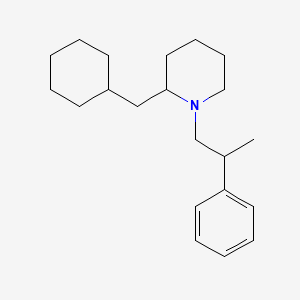
![1-[4-(Dimethylamino)phenyl]-3-(2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B14607644.png)
![Piperazine, 1-(2-methoxyphenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-](/img/structure/B14607646.png)
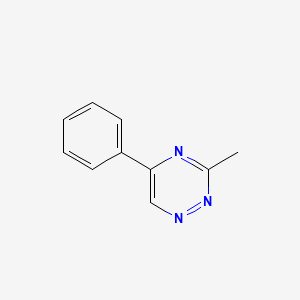
![2-[2-(Benzyloxy)-5-methoxyphenyl]-2-methylcyclopentan-1-one](/img/structure/B14607658.png)
![N-[(4-fluorophenyl)methyl]heptan-2-amine;hydrochloride](/img/structure/B14607665.png)
![3-[3-(4-Bromophenyl)-3-oxoprop-1-enyl]chromen-4-one](/img/structure/B14607675.png)
